molecular formula C9H13BrN2 B13204665 3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole

3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B13204665
M. Wt: 229.12 g/mol
InChI Key: AOILRUQFYLXJPS-UHFFFAOYSA-N
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Description

3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety. The bromine atom at the 3-position and the isopropyl group at the 2-position contribute to its steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

3-bromo-2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C9H13BrN2/c1-6(2)12-9(10)7-4-3-5-8(7)11-12/h6H,3-5H2,1-2H3

InChI Key

AOILRUQFYLXJPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCCC2=N1)Br

Origin of Product

United States

Preparation Methods

Industrial Scale Preparation

On an industrial scale, the synthesis is adapted to continuous flow reactors to improve reaction control, yield, and scalability. Automation allows precise temperature control and reagent addition, minimizing side reactions. Purification is achieved through:

  • Recrystallization: Using solvents like methanol or isopropanol to obtain high-purity crystalline product.
  • Chromatography: Flash column chromatography on silica gel or preparative HPLC for final purification.

Chemical Reaction Analysis of the Compound

Types of Reactions Involving 3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole

Reaction Type Description Common Reagents Typical Conditions Major Products
Oxidation Introduction of hydroxyl or carbonyl groups on the pyrazole or cyclopentane ring Hydrogen peroxide, potassium permanganate Acidic aqueous medium, room temperature to mild heating Hydroxylated or ketone derivatives
Reduction Reduction of pyrazole ring or bromine substitution Sodium borohydride, lithium aluminum hydride Methanol or ether solvent, 0–25 °C Dehalogenated or partially reduced derivatives
Nucleophilic Substitution Replacement of bromine atom with nucleophiles such as amines, alkoxides, or thiols Sodium methoxide, amines, thiols Polar aprotic solvents like toluene or DMF, reflux Amino, alkoxy, or thio-substituted pyrazoles

Mechanistic Insights

  • The bromine atom at the 3-position is a good leaving group, facilitating nucleophilic substitution.
  • The isopropyl group at the 2-position provides steric and electronic effects that influence reactivity.
  • The fused cyclopentane ring stabilizes the pyrazole system and affects regioselectivity in substitution reactions.

Data Table: Representative Synthetic Procedure

Step Reagents and Conditions Description Yield (%) Notes
1 Brominated cyclopentane derivative + hydrazine hydrate Cyclization in ethanol, reflux 6 hours 75–85 Formation of pyrazole ring
2 N-Bromosuccinimide (NBS), room temperature Bromination at 3-position 80–90 Controlled to avoid polybromination
3 Alkylation with isopropyl bromide, base (e.g., NaH) Introduction of isopropyl group at 2-position 70–80 May be performed prior to cyclization step
4 Purification by recrystallization or chromatography Final isolation and purification >95 purity Solvent choice critical for purity

Research Findings and Applications

  • The compound has been studied as a building block for synthesizing more complex heterocyclic systems with potential pharmaceutical applications, including enzyme inhibition and anticancer activity.
  • Its bromine substituent enables further functionalization, allowing derivatization for structure-activity relationship studies.
  • The isopropyl group enhances lipophilicity and may affect biological membrane permeability.
  • Industrial patents (e.g., US Patent US8097733B2) describe related pyrazole derivatives as 5-lipoxygenase inhibitors, indicating the pharmaceutical relevance of such compounds.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution reactions with various nucleophiles. Key examples include:

Amination

Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) yields 3-amino derivatives. For instance:

  • Reagents : Ethylenediamine, K₂CO₃

  • Conditions : 80°C, 12 hours

  • Product : 3-(Ethylenediamino)-2-isopropyl-cyclopenta[c]pyrazole .

Alkoxylation

Substitution with alkoxide ions produces ether-linked derivatives:

  • Reagents : Sodium methoxide (NaOMe) in methanol

  • Conditions : Reflux, 6 hours

  • Product : 3-Methoxy-2-isopropyl-cyclopenta[c]pyrazole.

Thiolation

Thiols replace bromine in the presence of thiophilic catalysts:

  • Reagents : Benzenethiol, CuI

  • Conditions : Toluene, 100°C, 24 hours

  • Product : 3-Phenylthio-2-isopropyl-cyclopenta[c]pyrazole .

Oxidation and Reduction

The pyrazole ring and substituents participate in redox reactions:

Oxidation

  • Reagents : H₂O₂ in acetic acid

  • Conditions : 60°C, 4 hours

  • Product : Epoxidation of the cyclopentane ring or hydroxylation at the α-position of the isopropyl group .

Reduction

  • Reagents : NaBH₄ in ethanol

  • Conditions : Room temperature, 2 hours

  • Product : Partial saturation of the pyrazole ring or reduction of the cyclopentane ring .

Coupling Reactions

The bromine atom facilitates cross-coupling under transition-metal catalysis:

Suzuki-Miyaura Coupling

  • Reagents : Phenylboronic acid, Pd(PPh₃)₄

  • Conditions : DMF/H₂O, 90°C, 12 hours

  • Product : 3-Phenyl-2-isopropyl-cyclopenta[c]pyrazole .

Buchwald-Hartwig Amination

  • Reagents : Morpholine, Pd₂(dba)₃, Xantphos

  • Conditions : Toluene, 110°C, 24 hours

  • Product : 3-Morpholino-2-isopropyl-cyclopenta[c]pyrazole .

Cyclization and Ring Expansion

The fused-ring system participates in annulation reactions:

Triazole Formation

  • Reagents : NaN₃, CuI

  • Conditions : DMF, 120°C, 8 hours

  • Product : Triazolo-fused cyclopenta[c]pyrazole derivatives .

Pyrimidine Fusion

  • Reagents : Guanidine hydrochloride, KOH

  • Conditions : Ethanol, reflux, 6 hours

  • Product : Pyrazolo[3,4-d]pyrimidine derivatives .

Sulfonation

  • Reagents : Chlorosulfonic acid

  • Conditions : 0°C to room temperature, 3 hours

  • Product : 3-Sulfo-2-isopropyl-cyclopenta[c]pyrazole.

Nitration

  • Reagents : HNO₃/H₂SO₄ mixture

  • Conditions : 0°C, 1 hour

  • Product : 3-Nitro-2-isopropyl-cyclopenta[c]pyrazole .

Comparative Reactivity Data

Reaction TypeReagentsConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂DMF/H₂O, 90°C, 12 h78
Nucleophilic AminationEthylenediamine, K₂CO₃DMF, 80°C, 12 h65
EpoxidationH₂O₂, AcOH60°C, 4 h52
ThiolationPhSH, CuIToluene, 100°C, 24 h70

Mechanistic Insights

  • Substitution Reactions : Proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-deficient pyrazole ring .

  • Coupling Reactions : Follow a Pd(0)/Pd(II) catalytic cycle, with oxidative addition of the C–Br bond to palladium .

Scientific Research Applications

3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopenta[c]pyrazole Derivatives
Compound Name Substituents Key Properties/Applications Evidence ID
3-Iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole Iodine at 3-position Larger halogen (vs. Br) may enhance polarizability and halogen bonding in drug design.
(1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methanamine Phenyl at 1-position, methanamine at 3-position Amine group increases solubility and potential for hydrogen bonding; phenyl enhances aromatic interactions.
3-[3-(Trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole... CF3 at 3-position Trifluoromethyl group improves metabolic stability and lipophilicity.

Key Differences :

  • The bromine in the target compound balances reactivity and stability better than iodine (steric bulk) or CF3 (electron-withdrawing effects) .
Pyrazole Derivatives with Bromoaryl Groups
Compound Name (Example) Core Structure Functional Groups Biological Relevance Evidence ID
4-(4-Bromo-3-(4-bromophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (16) Pyrazoline-indole-sulfonamide hybrid Dual bromophenyl, sulfonamide COX-2 inhibition (hypothesized)
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6k) Benzoxazole-triazole-thione Bromophenyl, thione Antimicrobial activity (reported)

Key Differences :

  • The target compound lacks sulfonamide or thione groups, reducing hydrogen-bonding capacity but improving membrane permeability compared to compounds 16 and 6k .

Physicochemical and Spectroscopic Data Comparison

Property Target Compound Compound 13 () Compound 6k ()
Molecular Weight ~280–300 g/mol (estimated) 541.46 g/mol 464 g/mol (M+1)
IR Signatures C-Br stretch ~550–600 cm⁻¹ (expected) C=O (1651 cm⁻¹), SO₂ (1219 cm⁻¹) C=S (1248 cm⁻¹), C=N (1595 cm⁻¹)
1H-NMR Features Cyclopentane CH2 (~2.2–2.8 ppm), isopropyl CH3 (~1.2 ppm) Pyrazoline H4/H5 (3.15–5.56 ppm) Aromatic H (6.99–8.00 ppm)

Notable Observations:

  • The target compound’s cyclopentane protons resonate upfield compared to pyrazoline or benzoxazole analogs due to reduced ring current effects .
  • Absence of C=O or C=S peaks in IR distinguishes it from sulfonamide or thione-containing derivatives .

Biological Activity

3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

  • Common Name : 3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole
  • CAS Number : 1783947-15-8
  • Molecular Formula : C₉H₁₃BrN₂
  • Molecular Weight : 229.12 g/mol
PropertyValue
Molecular FormulaC₉H₁₃BrN₂
Molecular Weight229.12 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activities

The pyrazole moiety is recognized for its broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. Below are some specific findings related to the biological activity of 3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study explored the synthesis and evaluation of various pyrazole derivatives against different cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • K562 (leukemia)
    • A549 (lung cancer)
    • HeLa (cervical cancer)
  • Methodology :
    • Compounds were evaluated using the MTT assay to determine their antiproliferative effects.
    • Structure-activity relationship (SAR) studies were conducted to correlate chemical structure with biological activity.
  • Findings :
    • The compound demonstrated moderate to high antiproliferative activity across tested cell lines.
    • Specific derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin under hypoxic conditions .

The mechanisms by which pyrazole derivatives exert their anticancer effects often involve:

  • Inhibition of key signaling pathways involved in cell proliferation and survival.
  • Induction of apoptosis in cancer cells.
  • Modulation of the tumor microenvironment to enhance therapeutic efficacy.

Case Studies

Several case studies highlight the potential of pyrazole compounds in cancer therapy:

  • Case Study 1 : A derivative of 3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole was evaluated for its ability to inhibit growth in MDA-MB-231 cells. The results indicated enhanced cytotoxicity under hypoxic conditions compared to normoxic conditions.
  • Case Study 2 : In another study focusing on leukemia cell lines (K562), a series of pyrazole derivatives were synthesized and tested. The most potent compound exhibited an IC50 value significantly lower than that of traditional therapies .

Summary of Biological Activity

The biological activities of 3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole can be summarized as follows:

Activity TypeObserved EffectReference
AnticancerModerate to high antiproliferative activity against multiple cancer cell lines
MechanismInduction of apoptosis and inhibition of signaling pathways

Q & A

What are the recommended synthetic routes for 3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole, and what analytical methods validate its purity?

Basic Research Question
The synthesis typically involves cyclization of brominated precursors with propan-2-yl groups under controlled conditions. For example, pyrrolo-pyrazole scaffolds (e.g., CAS 174790-35-3) are synthesized via intramolecular cyclization using brominated intermediates, followed by purification via column chromatography . Purity validation employs:

  • HPLC/GC (>97% purity thresholds) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopenta-pyrazole ring formation .
  • Mass spectrometry (ESI-MS) for molecular weight confirmation (187.04 g/mol for C₆H₇BrN₂) .

How does steric hindrance from the propan-2-yl group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The isopropyl group introduces steric constraints, limiting access to the bromine atom for nucleophilic substitution. This necessitates optimized conditions for Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Catalyst selection : Pd(dppf)Cl₂ or XPhos Pd G3 enhances efficiency in sterically crowded environments .
  • Solvent systems : DMF or toluene at elevated temperatures (80–100°C) improve reaction kinetics .
  • Monitoring : Reaction progress is tracked via TLC or LC-MS to detect intermediates like 5-bromo-imidazo[4,5-b]pyridines .

What crystallographic data are available for this compound, and how do they inform its conformational stability?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Bond angles : The dihedral angle between the pyrazole and cyclopentane rings is ~171.4°, indicating minimal ring strain .
  • Halogen interactions : The bromine atom participates in weak C–Br···π interactions (3.3–3.5 Å), stabilizing the solid-state structure .
  • Thermal stability : Decomposition points >200°C (DSC data), correlating with rigid bicyclic architecture .

How does this compound behave under acidic or basic conditions, and what degradation products are observed?

Basic Research Question
Acidic hydrolysis (e.g., HCl/THF) cleaves the pyrazole ring, yielding brominated cyclopentane derivatives. In basic conditions (NaOH/EtOH), dehalogenation occurs, forming 2-(propan-2-yl)-cyclopenta[c]pyrazole as the primary product . Degradation pathways are characterized via:

  • IR spectroscopy : Loss of Br–C stretching (~550 cm⁻¹) confirms debromination .
  • GC-MS : Detects volatile byproducts like cyclopentene fragments .

What safety protocols are critical when handling this compound, given its hazard profile?

Basic Research Question
Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves and fume hoods to avoid skin/eye contact (H315/H319) .
  • Storage : Sealed containers at 2–8°C to prevent moisture-induced decomposition .
  • Waste disposal : Neutralization with 10% NaHCO₃ before incineration to mitigate aquatic toxicity (H402) .

What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Advanced Research Question
The bromine atom serves as a handle for functionalization in kinase-targeting scaffolds:

  • JAK2 inhibitors : Coupling with pyrimidine amines yields analogs with IC₅₀ < 100 nM .
  • Selectivity studies : The cyclopentane ring reduces off-target binding compared to planar heterocycles .
  • In vivo profiling : Microsomal stability assays (e.g., rat liver microsomes) show t₁/₂ > 2 hours, supporting further optimization .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question
Docking simulations (e.g., AutoDock Vina) using the bromine as a pharmacophore anchor:

  • Targets : ATP-binding pockets of kinases (e.g., EGFR, VEGFR2) .
  • Binding affinity : ΔG values < −8 kcal/mol suggest strong hydrophobic interactions .
  • MD simulations : 100-ns trajectories assess conformational flexibility in aqueous environments .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Question
Discrepancies in yields (40–75%) arise from:

  • Impurity profiles : Unreacted brominated precursors (detected via HPLC) reduce isolated yields .
  • Catalyst lot variability : Pd catalysts with lower ligand purity (<98%) hinder coupling efficiency .
  • Resolution : Strict QC of starting materials and pre-activated catalysts improve reproducibility .

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